molecular formula C18H20N6O3 B2386336 (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705743-57-2

(3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2386336
CAS No.: 1705743-57-2
M. Wt: 368.397
InChI Key: DLKZKGAJZJNRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that features multiple functional groups, including an isoxazole ring, a pyrazine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

    Pyrazine Ring Formation: The pyrazine ring is often synthesized through the condensation of 1,2-diamines with α-diketones.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

These rings are then linked through appropriate coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the oxadiazole ring could produce a dihydro-oxadiazole derivative.

Scientific Research Applications

Pharmacological Potential

The compound has shown promise as an inhibitor of phosphodiesterases (PDEs), which are crucial enzymes in various signaling pathways. By inhibiting these enzymes, the compound can potentially increase levels of cyclic guanosine monophosphate (cGMP) in cells, influencing physiological processes such as:

  • Vasodilation : Enhancing blood flow and reducing blood pressure.
  • Neurotransmission : Modulating synaptic transmission which could have implications in neurological disorders.

Antitumor Activity

Recent studies indicate that derivatives of similar compounds exhibit antitumor activity by inhibiting tubulin polymerization, thereby disrupting cancer cell division. This mechanism suggests that the compound could be explored for its potential in cancer therapy .

Antiviral Properties

Research has highlighted the potential antiviral effects of compounds related to this structure, particularly against coronaviruses and other viral pathogens. The structural modifications on the phenyl moiety have been shown to tune biological properties toward enhanced antiviral activity .

Case Study 1: Antitumor Activity

In a study focusing on structurally similar compounds, it was found that specific modifications led to significant inhibition of cancer cell proliferation through targeted action on microtubules. The results indicated that compounds with similar isoxazole and oxadiazole structures could be developed into effective antitumor agents .

Case Study 2: Antiviral Activity

A series of compounds derived from pyrazole and oxadiazole frameworks were synthesized and tested for their antiviral efficacy. The findings demonstrated that subtle changes in structure could significantly enhance activity against various viral strains, suggesting that the target compound may also possess similar capabilities .

Summary Table of Applications

Application AreaMechanism/ActionReferences
PharmacologyPDE inhibition leading to increased cGMP levels
Antitumor ActivityInhibition of tubulin polymerization
Antiviral PropertiesModulation of viral replication through structural tuning

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. Alternatively, it may bind to a receptor, either activating or blocking its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
  • (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-thiadiazol-5-yl)methyl)piperidin-1-yl)methanone

Uniqueness

The uniqueness of (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Structural Overview

This compound features several key structural components:

  • Isoxazole Ring : Known for its diverse biological activities.
  • Piperidine Moiety : Often involved in enhancing pharmacological properties.
  • Oxadiazole Group : Recognized for its role in anticancer activity.

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The presence of the isoxazole and oxadiazole rings suggests potential inhibition of key enzymes or pathways associated with tumor growth.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and isoxazole derivatives exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound showed promising results against various cancer cell lines, including prostate (PC-3), colon (HCT116), and breast cancer cells (MDA-MB-435) with IC50 values reported in the micromolar range (0.67 - 0.87 µM) .
Cell LineIC50 (µM)
PC-30.67
HCT1160.80
MDA-MB-4350.87

Cytotoxicity Studies

Cytotoxicity assays conducted on L929 and A549 cell lines indicated that the compound significantly affects cell viability at certain concentrations. For example:

  • At a concentration of 100 µM over 24 hours, substantial cytotoxic effects were observed .
Concentration (µM)Cell LineViability (%)
100L929Decreased
200A549Decreased

Case Studies

  • Study on Anticancer Properties : A research study evaluated a series of oxadiazole derivatives, including the target compound. The findings indicated that it effectively induced apoptosis in cancer cells through the activation of specific signaling pathways .
  • Mechanism-Based Approaches : Another study highlighted the role of isoxazole derivatives in inhibiting critical pathways involved in cancer progression. The compound's structural features were linked to enhanced selectivity towards tumor cells compared to normal cells .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-11-16(12(2)26-22-11)18(25)24-7-3-4-13(10-24)8-15-21-17(23-27-15)14-9-19-5-6-20-14/h5-6,9,13H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKZKGAJZJNRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.